![molecular formula C12H18N2 B6327366 N-(4-Piperidylmethyl)aniline CAS No. 1070664-30-0](/img/structure/B6327366.png)
N-(4-Piperidylmethyl)aniline
Overview
Description
N-(4-Piperidylmethyl)aniline is a useful research chemical, an intermediate used in the preparation of dehydroxy isoquine derivatives which are potential antimalarial agents . It has a molecular weight of 190.28 and a molecular formula of C12H18N2 . The compound appears as a pale yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of N-(4-Piperidylmethyl)aniline includes a piperidine ring and an aniline moiety . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .
Chemical Reactions Analysis
Aniline compounds, including N-(4-Piperidylmethyl)aniline, are known to undergo various chemical reactions. For instance, chemists generally regard benzene rings as preformed units that are elaborated to build larger molecules . This idea has been challenged in reactions for making anilines .
Physical And Chemical Properties Analysis
N-(4-Piperidylmethyl)aniline has a boiling point of 308.7 ℃ at 760 mmHg and a density of 1.068 g/cm^3 . It has a LogP value of 2.77380, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as N-(4-Piperidylmethyl)aniline, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, making N-(4-Piperidylmethyl)aniline a valuable compound in drug design .
Synthesis of Piperidine Derivatives
N-(4-Piperidylmethyl)aniline can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have diverse applications in medicinal chemistry .
Anti-inflammatory Applications
While not directly linked to N-(4-Piperidylmethyl)aniline, it’s worth noting that many piperidine-related compounds exhibit potent anti-inflammatory effects . Therefore, it’s possible that N-(4-Piperidylmethyl)aniline could be used to synthesize new anti-inflammatory agents .
Industrial Applications
N-(4-Piperidylmethyl)aniline is also used in industry. However, the specific industrial applications aren’t detailed in the available resources.
Safety and Hazards
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQKQSWOMFKXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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